Scabioside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

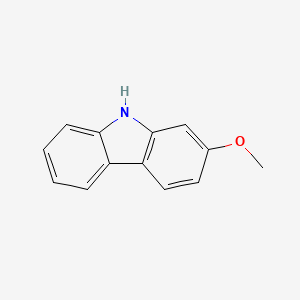

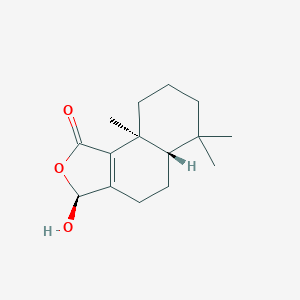

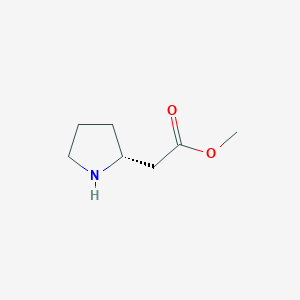

Scabioside C is a triterpenoid saponin, a type of secondary metabolite found in plants. It is known for its potential biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and antitumor properties . The compound is primarily isolated from the roots of Patrinia scabiosifolia and other related species .

Aplicaciones Científicas De Investigación

Scabioside C has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

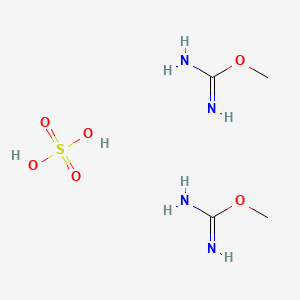

Scabioside C is a triterpenoid saponin It’s known that this compound is cleaved by acids to form l-arabinose, d-glucose, and hederagenin . The carbohydrate chain is attached to the hydroxyl of the hederagenin , which could suggest that these molecules might be the primary targets of this compound.

Mode of Action

The interaction of this compound with its targets involves the cleavage of this compound by acids to form L-arabinose, D-glucose, and hederagenin . The carbohydrate chain of this compound is attached to the hydroxyl of the hederagenin . This interaction could lead to changes in the biochemical pathways involving these molecules.

Biochemical Pathways

Given that this compound is cleaved into l-arabinose, d-glucose, and hederagenin , it can be inferred that this compound may influence the metabolic pathways involving these molecules. These pathways could include those related to carbohydrate metabolism and triterpenoid biosynthesis.

Pharmacokinetics

The optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .

Result of Action

This compound is known to be a main triterpenoid saponin for total secondary saponin (tss), which exhibits the potential anti-breast cancer effect . This suggests that this compound may have a role in modulating cellular processes related to cancer.

Action Environment

It is generally important to prevent further spillage or leakage of the compound into the environment . The compound should be kept in suitable and closed containers for disposal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Scabioside C can be synthesized through both natural extraction and chemical synthesis. The natural extraction method involves isolating the compound from plants like Patrinia scabiosifolia using solvents such as methanol and ethanol . The chemical synthesis method involves constructing the molecular structure of this compound through a series of chemical reactions, although detailed synthetic routes are less commonly reported .

Industrial Production Methods

Industrial production of this compound typically relies on the extraction from plant sources due to the complexity of its chemical synthesis. The process involves harvesting the plant material, drying, and then extracting the compound using solvents. The extract is then purified through various chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions

Scabioside C undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

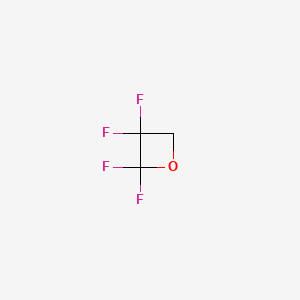

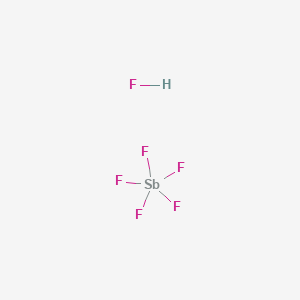

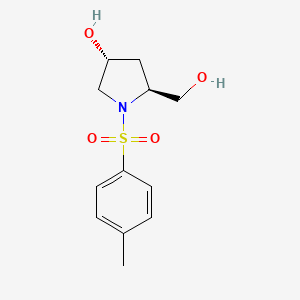

Hydrolysis: This compound can be hydrolyzed by acids to yield L-arabinose, D-glucose, and hederagenin.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents are not extensively documented.

Glycosylation: This reaction involves the addition of sugar moieties to the aglycone part of the molecule, forming glycosides.

Major Products Formed

The major products formed from the hydrolysis of this compound are L-arabinose, D-glucose, and hederagenin .

Comparación Con Compuestos Similares

Scabioside C is similar to other triterpenoid saponins such as Scabioside A and Scabioside B. it is unique due to its specific sugar moieties and the aglycone structure. While Scabioside A and B also exhibit biological activities, this compound is particularly noted for its potent anti-cancer effects .

List of Similar Compounds

- Scabioside A

- Scabioside B

- Oleanolic acid glycosides

- Hederagenin glycosides

Propiedades

IUPAC Name |

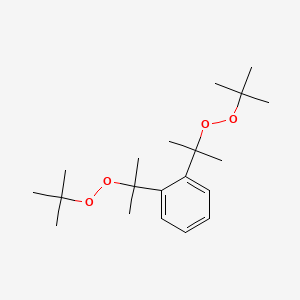

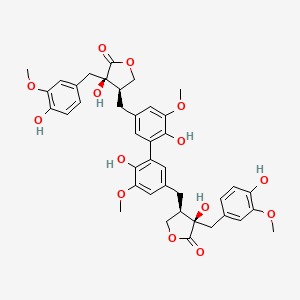

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)54-33-31(47)29(45)24(19-51-33)53-34-32(48)30(46)28(44)23(18-42)52-34/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYMPWXMHIUNGC-XFZWHKAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.